molecular formula C20H16N4O3S2 B2743283 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone CAS No. 681162-45-8

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone

Cat. No. B2743283
CAS RN: 681162-45-8
M. Wt: 424.49
InChI Key: YNNSYBAYHNWSCR-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound . It has been synthesized as part of research into new anti-mycobacterial chemotypes .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound, like other benzothiazole derivatives, has been analyzed using various techniques. These include IR spectroscopy, 1H and 13C NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other benzothiazole derivatives. These reactions include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .

Scientific Research Applications

Antioxidant Properties

The thiazole ring in this compound has been explored for its antioxidant potential. Thiazoles are known to scavenge free radicals and protect cells from oxidative damage. Researchers have investigated derivatives of this scaffold to develop novel antioxidants with fewer side effects .

Analgesic and Anti-Inflammatory Activity

Thiazole derivatives have demonstrated analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation. Further studies could explore the specific mechanisms involved .

Antimicrobial and Antifungal Effects

Thiazoles exhibit antimicrobial and antifungal activities. Researchers have investigated their potential as agents against bacterial and fungal infections. The compound may have similar effects .

Neuroprotective Properties

Thiazole derivatives have been studied for their neuroprotective effects. They may enhance neuronal survival and protect against neurodegenerative conditions. Investigating this compound’s impact on neural cells could yield valuable insights .

Antitumor and Cytotoxic Activity

Certain thiazole derivatives possess antitumor and cytotoxic properties. Researchers have explored their effects on cancer cells, including prostate cancer. Investigating this compound’s cytotoxicity and potential as an anticancer agent is warranted .

Quorum Sensing Inhibition

The compound’s structure suggests it could interfere with bacterial quorum sensing—a communication system used by bacteria to coordinate behavior. Investigating its potential as a quorum sensing inhibitor may lead to novel antibacterial strategies .

Mitochondrial Dysfunction and Apoptosis

Studies have indicated that related compounds induce mitochondrial dysfunction and apoptosis in cancer cells. Investigating whether this compound follows a similar mechanism could be valuable for cancer research .

Organic Light-Emitting Diodes (OLEDs) Applications

Interestingly, derivatives of this compound have been used as dopants in OLEDs. They exhibit strong emission and low operating voltages, outperforming the ligand itself .

Future Directions

Benzothiazole derivatives, including this compound, are a topic of ongoing research due to their potential anti-tubercular activity . Future research may focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety and efficacy of these compounds in preclinical and clinical studies.

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c25-19(18-12-13-11-14(24(26)27)5-6-16(13)28-18)22-7-9-23(10-8-22)20-21-15-3-1-2-4-17(15)29-20/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNSYBAYHNWSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone

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